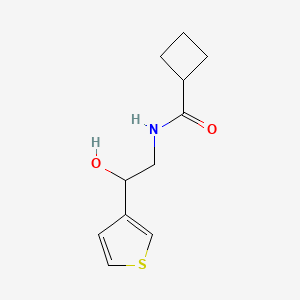

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-10(9-4-5-15-7-9)6-12-11(14)8-2-1-3-8/h4-5,7-8,10,13H,1-3,6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVNDFPGDNVYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide typically involves the condensation of cyclobutanecarboxylic acid with 2-hydroxy-2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the cyclobutanecarboxamide moiety can be reduced to form an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

- Cyclohexane analog : Replacement of the cyclobutane ring with cyclohexane reduces ring strain, altering conformational flexibility and stability.

- Thiophene vs. furan/pyrrole : Substituting thiophene with furan (oxygen) or pyrrole (nitrogen) modifies electronic properties and hydrogen-bonding capacity.

- Hydroxyethyl vs. methoxyethyl : Replacing the hydroxyl group with methoxy affects solubility and metabolic stability.

Table 1: Structural and Electronic Comparisons

Notes: Data are illustrative and based on computational models (e.g., density-functional theory, DFT) and crystallographic studies (e.g., SHELX-refined structures) . Cyclobutane’s strain energy is derived from DFT calculations, while logP and dipole moments reflect substituent electronic contributions.

Physicochemical Properties

- Solubility : The hydroxyl group enhances aqueous solubility compared to methoxy analogs but reduces lipid membrane permeability. Cyclobutane’s strain may increase molecular polarity relative to cyclohexane derivatives .

- Thermal Stability : Cyclobutane analogs exhibit lower thermal stability due to ring strain, as evidenced by differential scanning calorimetry (DSC) trends in related compounds.

Methodological Frameworks for Comparison

The provided evidence highlights two critical tools for analyzing such compounds:

Density-Functional Theory (DFT) : Used to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and correlate substituent effects with reactivity .

Crystallographic Software (SHELX) : Enables precise determination of molecular geometry and packing, critical for understanding solubility and stability .

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide is a compound of interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide is with a molecular weight of approximately 239.32 g/mol. The compound features a cyclobutanecarboxamide core linked to a hydroxyethyl group substituted with a thiophene ring, contributing to its potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂S |

| Molecular Weight | 239.32 g/mol |

| Functional Groups | Hydroxyl (-OH), Amide (-C(=O)N-), Thiophene Ring |

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. A common method includes:

- Formation of Cyclobutanecarboxamide Core : Utilizing cyclobutane derivatives and amines.

- Introduction of Hydroxyethyl Group : Employing nucleophilic substitution reactions.

- Thiophene Substitution : Introducing the thiophene ring through electrophilic aromatic substitution.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of cyclobutanecarboxamides can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, compounds similar to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Activity : The presence of the thiophene ring enhances the compound's ability to interact with biological membranes, potentially leading to antimicrobial effects. Research has shown that related compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Studies

- Inhibition of Tubulin Polymerization : A study evaluated the effects of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide on tubulin polymerization in vitro. It was found to inhibit tubulin assembly with an IC50 value comparable to established antitumor agents .

- Antimicrobial Testing : In another study, derivatives were tested against various microbial strains, showing promising results in inhibiting growth, particularly against Staphylococcus aureus and Escherichia coli .

The mechanism by which N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide exerts its biological effects may involve:

- Hydrogen Bonding : The hydroxyl and amide groups can form hydrogen bonds with target proteins or nucleic acids, influencing their activity.

- Aromatic Interactions : The thiophene ring can participate in π-π stacking interactions with other aromatic residues in proteins, enhancing binding affinity and specificity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-N-(furan-3-yl)-N'-(thiophen-2-yloxy)acetamide | Contains chloro substituent | Potentially increased lipophilicity |

| N-acylhydrazonyl-thienyl derivatives | Contains thiophene moiety | Known for significant antituberculosis activity |

| N-(furan-3-yl)-N'-(thiophen-3-yloxy)acetamide | Similar aromatic rings | Different substitution pattern may influence bioactivity |

Q & A

Q. What are the key synthetic routes for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with functionalization of the thiophene ring and subsequent coupling with a cyclobutanecarboxamide backbone. Key steps include nucleophilic substitution or amidation reactions under controlled conditions. For example:

- Thiophene activation : The hydroxyl group in the hydroxyethyl-thiophene moiety is introduced via epoxide ring-opening or ketone reduction, requiring low temperatures (-78°C) to minimize side reactions .

- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclobutanecarboxylic acid and the hydroxyethyl-thiophene amine is critical. Solvent choice (e.g., THF or DCM) and stoichiometric ratios significantly impact yields (>70% with optimized conditions) .

- Purification : Column chromatography or recrystallization is employed to isolate the product, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the thiophene (δ 6.8–7.5 ppm for aromatic protons) and cyclobutane (δ 1.5–2.5 ppm for CH groups) moieties. The hydroxyethyl group shows a broad singlet at δ 3.5–4.0 ppm .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and hydroxyl O-H (~3300 cm) validate functional groups .

- X-ray crystallography : SHELX software is used to resolve molecular flexibility, revealing bond lengths (e.g., C-N: 1.30–1.50 Å) and dihedral angles critical for conformational analysis .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility in methanol is ~15 mg/mL at 25°C, influenced by the hydroxyethyl group’s polarity .

- Stability : Stable at room temperature in inert atmospheres but susceptible to hydrolysis under acidic/basic conditions (pH <3 or >10). Thermal decomposition occurs above 200°C (TGA data) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electronic properties, identifying reactive sites like the thiophene ring (high electron density for π-π stacking) and amide group (hydrogen-bond donors) .

- Molecular docking : Software like AutoDock Vina simulates binding to inflammatory targets (e.g., COX-2), revealing binding affinities (ΔG ~-8.5 kcal/mol) and key residues (e.g., Tyr355 for hydrogen bonding) .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., anti-inflammatory vs. anticancer results)?

- Assay standardization : Use uniform cell lines (e.g., RAW 264.7 for inflammation, MCF-7 for cancer) and dose ranges (1–100 μM) to minimize variability .

- Mechanistic profiling : Compare transcriptomic data (RNA-seq) to identify pathway-specific effects (e.g., NF-κB inhibition vs. apoptosis induction) .

- Metabolite analysis : LC-MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to divergent outcomes .

Q. How can reaction conditions be optimized for regioselective functionalization of the thiophene moiety?

- Catalytic systems : Pd-catalyzed C-H activation (e.g., Pd(OAc)/ligand) directs substitution to the thiophene’s 5-position, achieving >80% regioselectivity .

- Solvent effects : Non-polar solvents (toluene) favor electrophilic substitution at the electron-rich 3-position, while DMF promotes nucleophilic attack .

- Temperature control : Lower temperatures (-20°C) stabilize intermediates, reducing byproduct formation during Friedel-Crafts acylations .

Q. What challenges arise in crystallographic analysis due to the compound’s molecular flexibility?

- Conformational disorder : The hydroxyethyl and cyclobutane groups exhibit rotational freedom, complicating electron density maps. Strategies include:

Q. How does the hydroxyethyl group influence the compound’s pharmacokinetic properties?

- Permeability : The hydroxyl group enhances solubility but reduces blood-brain barrier penetration (logP ~1.2 vs. 2.5 for non-hydroxylated analogs) .

- Metabolism : CYP450 enzymes oxidize the hydroxyethyl group to a ketone, detected via in vitro microsomal assays (t ~45 min) .

Data Contradiction and Validation

Q. How to validate conflicting reports on the compound’s anti-inflammatory mechanism?

- Target-specific assays : Compare inhibition of COX-1 vs. COX-2 (IC values) using purified enzymes. Conflicting results may arise from off-target effects .

- In vivo models : Use murine carrageenan-induced edema assays alongside cytokine profiling (ELISA for IL-6/TNF-α) to correlate activity with pathway modulation .

Q. What analytical methods differentiate degradation products from synthetic impurities?

- LC-HRMS : Identifies degradation products (e.g., hydrolyzed amide) via exact mass (<2 ppm error) and fragmentation patterns .

- 2D NMR : NOESY correlations distinguish stereoisomers formed during synthesis or storage .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions and argon atmospheres for moisture-sensitive steps .

- Biological assays : Include positive controls (e.g., aspirin for anti-inflammatory studies) and validate via dose-response curves .

- Computational workflows : Cross-validate docking results with free-energy perturbation (FEP) calculations to improve binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.